Stereochemical Identity: Defining Epi Trandolapril Benzyl Ester as a Key Impurity Marker
Epi Trandolapril Benzyl Ester is explicitly identified as an epimer of trandolapril benzyl ester, differing in stereochemical configuration at one or more chiral centers . This contrasts with the desired intermediate for API synthesis, Trandolapril Benzyl Ester (CAS 98677-37-3), which possesses the specific (2S,3aR,7aS) configuration . The differentiation is not merely structural but is the basis for its utility as a specific impurity marker in methods designed to assess stereochemical purity. In a validated HPLC method for trandolapril, the chemical and stereochemical purity of the final drug was proven to be 99.3-99.8% [1], demonstrating the high sensitivity required and the need for a well-characterized epimer standard to accurately quantify such low levels of stereoisomeric impurities.
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | Epimer of trandolapril benzyl ester |
| Comparator Or Baseline | Trandolapril Benzyl Ester (CAS 98677-37-3), the (2S,3aR,7aS) isomer |
| Quantified Difference | Inverted stereocenter(s) |
| Conditions | Structural characterization |
Why This Matters
This distinct stereochemistry is the fundamental reason this compound is required as a reference standard, as it represents a specific, undesirable stereoisomer that must be controlled during trandolapril synthesis.
- [1] Cendrowska, I., et al. A study on the stereochemical purity of trandolapril and octahydro-1H-indole-2-carboxylic acid by HPLC method. Acta Poloniae Pharmaceutica, 2003. 60(2): p. 141-4. View Source
